![molecular formula C8H7N5OS B12546998 2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 143770-03-0](/img/structure/B12546998.png)
2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of an azido group at the 2-position and two methyl groups at the 5 and 6 positions of the thieno[2,3-d]pyrimidine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step procedures. One common method starts with the preparation of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which is then subjected to azidation. The azidation process can be carried out using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Hydrogenation Catalysts: Such as palladium on carbon (Pd/C) for reduction reactions.
Copper Catalysts: For cycloaddition reactions.
Major Products Formed
Aminothieno[2,3-d]pyrimidines: Formed by reduction of the azido group.
Triazolothieno[2,3-d]pyrimidines: Formed by cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a precursor for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.
Materials Science: Utilized in the development of novel materials with specific electronic or photophysical properties.
Chemical Biology: Employed in the study of biological systems through bioorthogonal chemistry, where the azido group can be selectively modified in living organisms.
Wirkmechanismus
The mechanism of action of 2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one largely depends on its chemical transformations. For instance, when used as a precursor in medicinal chemistry, the azido group can be converted to an amine, which can then interact with biological targets such as enzymes or receptors. The specific pathways and molecular targets would vary based on the final structure of the synthesized compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Lacks the azido group and thus has different reactivity and applications.
2-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but with an amino group instead of an azido group, leading to different chemical properties and biological activities.
Uniqueness
The presence of the azido group in 2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one imparts unique reactivity, particularly in cycloaddition reactions, making it a valuable intermediate in the synthesis of complex molecules. Its ability to undergo bioorthogonal reactions also makes it a useful tool in chemical biology.
Eigenschaften
CAS-Nummer |
143770-03-0 |
|---|---|
Molekularformel |
C8H7N5OS |
Molekulargewicht |
221.24 g/mol |
IUPAC-Name |
2-azido-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N5OS/c1-3-4(2)15-7-5(3)6(14)10-8(11-7)12-13-9/h1-2H3,(H,10,11,14) |
InChI-Schlüssel |
HIVRYNWEAMMBIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)N=[N+]=[N-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


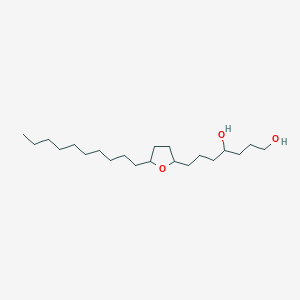
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)
![Thiourea, [[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12546950.png)
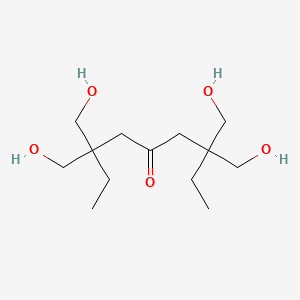
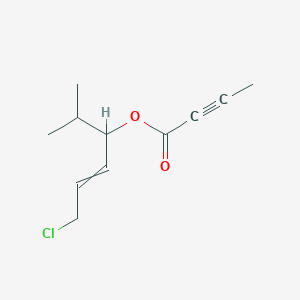
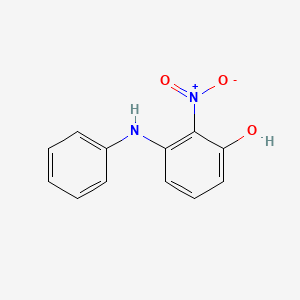
![Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12546972.png)
![8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12546988.png)
![11-[Methyl(phenyl)amino]undecan-1-OL](/img/structure/B12546990.png)
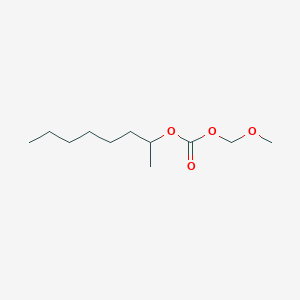
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)
![Benzenamine, 4-[1-(2,4-cyclopentadien-1-ylidene)ethyl]-N,N-dimethyl-](/img/structure/B12547004.png)


